molecular formula C17H13ClFNO3 B5749442 methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate

methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate

Cat. No. B5749442
M. Wt: 333.7 g/mol
InChI Key: QSTKQHVARMPUDA-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate is a chemical compound with potential therapeutic applications in various fields of science. It is a derivative of benzoic acid, and its chemical formula is C19H14ClFNO3. This compound is known for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development. In

Scientific Research Applications

Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various fields of science. Some of the research applications include:
1. Anti-inflammatory and analgesic properties: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to possess potent anti-inflammatory and analgesic properties in animal models.
2. Cancer treatment: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Neuroprotection: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to protect neurons from oxidative stress and apoptosis.

Mechanism of Action

The mechanism of action of methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to have the following biochemical and physiological effects:
1. Anti-inflammatory and analgesic effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate reduces inflammation and pain by inhibiting the production of prostaglandins.
2. Anticancer effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
3. Neuroprotective effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate protects neurons from oxidative stress and apoptosis by reducing the production of reactive oxygen species and inhibiting the activation of caspase-3.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, some of the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

Some of the future directions for methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate include:
1. Further research on its potential therapeutic applications in various fields of science.
2. Development of new derivatives with improved pharmacological properties.
3. Optimization of its dosage and administration for maximum efficacy and safety.
4. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate is a chemical compound with potential therapeutic applications in various fields of science. Its anti-inflammatory and analgesic properties, its ability to inhibit the growth of cancer cells, and its neuroprotective effects make it a potential candidate for drug development. However, further research is needed to determine its optimal dosage and administration, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis method for methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminobenzoic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with methyl 4-hydroxybenzoate in the presence of sodium hydride and dimethylformamide. The final product is obtained by purification through column chromatography.

properties

IUPAC Name

methyl 4-[[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO3/c1-23-17(22)11-5-7-12(8-6-11)20-16(21)10-9-13-14(18)3-2-4-15(13)19/h2-10H,1H3,(H,20,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTKQHVARMPUDA-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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